molecular formula C9H16N2O2 B2821892 tert-butyl N-(2-cyano-2-methylethyl)carbamate CAS No. 351029-70-4

tert-butyl N-(2-cyano-2-methylethyl)carbamate

Cat. No.: B2821892
CAS No.: 351029-70-4
M. Wt: 184.239
InChI Key: WSUKSIUVTGLCTO-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-cyano-2-methylethyl)carbamate” is a chemical compound with the CAS Number: 351029-70-4 . It has a molecular weight of 184.24 and is a powder in physical form . The IUPAC name for this compound is tert-butyl 2-cyanopropylcarbamate .


Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a melting point of 78-80°C .

Scientific Research Applications

Enantioselective Synthesis

A key application of tert-butyl N-(2-cyano-2-methylethyl)carbamate is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound serves as an important intermediate, facilitating the synthesis of complex molecules with specific spatial arrangements, crucial for pharmaceutical research and development. The crystal structure of this compound provides insights into its role in the relative substitution of the cyclopentane ring, essential for the synthesis of analogues that mimic the structure of natural nucleotides (Ober et al., 2004).

Advanced Organic Synthesis Techniques

Another significant application is demonstrated through the DTBB-catalyzed lithiation of N-(chloromethyl) carbamate, leading to α-aminated methyllithium. This reaction showcases the versatility of this compound in facilitating the formation of functionalized carbamates, which are pivotal intermediates in organic synthesis. These intermediates are further transformed into a wide range of valuable compounds, including substituted 1,2-diols, highlighting the compound's utility in complex chemical transformations (Ortiz et al., 1999).

Material Science and Sensory Materials

In the field of materials science, this compound derivatives have been utilized in the creation of strong blue emissive nanofibers. These nanofibers exhibit unique properties, such as the ability to detect volatile acid vapors, demonstrating the compound's potential in developing advanced sensory materials. The organogelation of π-gelators, facilitated by the tert-butyl moiety, underscores the compound's contribution to the generation of chemosensors, offering a facile approach to detecting environmental and industrial pollutants (Sun et al., 2015).

Atmospheric CO2 Fixation

A novel application in environmental chemistry is the cyclizative atmospheric CO2 fixation using unsaturated amines, leading to cyclic carbamates. This process, utilizing tert-butyl hypoiodite, highlights the compound's role in sustainable chemistry practices by converting CO2 into valuable cyclic carbamates. Such applications are vital for addressing climate change by exploring innovative methods to capture and utilize atmospheric CO2 (Takeda et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Properties

IUPAC Name

tert-butyl N-(2-cyanopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUKSIUVTGLCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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